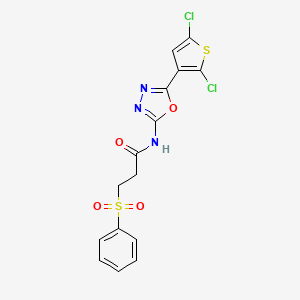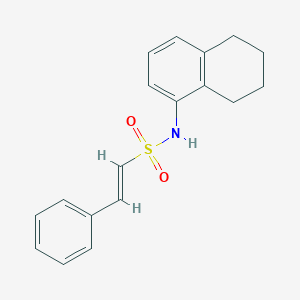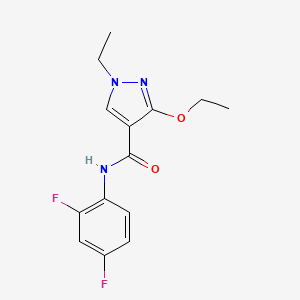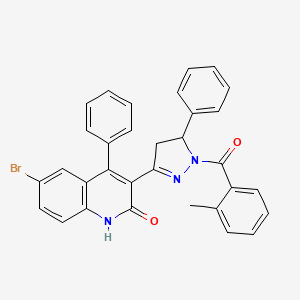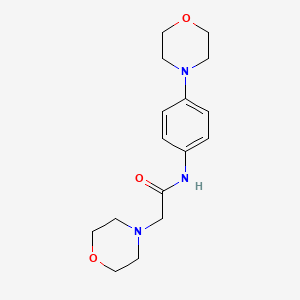
2-morpholino-N-(4-morpholinophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-morpholino-N-(4-morpholinophenyl)acetamide” is a chemical compound with the molecular formula C16H23N3O3 and a molecular weight of 305.37 . It is also known by its synonyms "2-(morpholin-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to an acetamide group . The morpholine ring is a six-membered ring containing an oxygen atom and a nitrogen atom .Applications De Recherche Scientifique
Receptor Binding and Antinociceptive Effect
Research on related compounds, such as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has shown significant σ1 receptor affinity and selectivity. This compound was found effective in treating inflammatory pain through its antinociceptive effects in vivo, indicating potential applications in pain management (Navarrete-Vázquez et al., 2016).
Antimicrobial Activity
A study on biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides showed that certain compounds exhibited excellent antibacterial activity against various bacterial strains, including beta-Hemolytic streptococcus and Klebsiella pneumonia, as well as antifungal activity against strains like Aspergillus flavus (Kanagarajan et al., 2010).
Antimicrobial and Hemolytic Activity
Another study reported the synthesis of a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which exhibited varied antimicrobial activity against selected microbes, suggesting potential use in antimicrobial applications (Gul et al., 2017).
Antifungal Agents
Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as potential antifungal agents with activity against Candida and Aspergillus species. The study highlighted the challenge of balancing plasmatic stability with antifungal efficacy (Bardiot et al., 2015).
Metal Complex Synthesis
The synthesis of metal complexes with 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide, including morpholine derivatives, demonstrated potential applications in coordination chemistry and materials science (Mansuroğlu et al., 2008).
Cytotoxic Activity
A study on sulfonamide derivatives, including a morpholinophenyl variant, showed promising cytotoxic activity against cancer cell lines. This suggests potential therapeutic applications in oncology (Ghorab et al., 2015).
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-16(13-18-5-9-21-10-6-18)17-14-1-3-15(4-2-14)19-7-11-22-12-8-19/h1-4H,5-13H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUXLWGDFCFTBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)
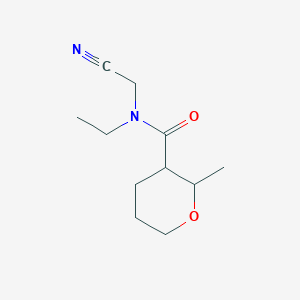

![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)
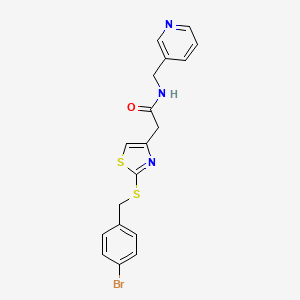
![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
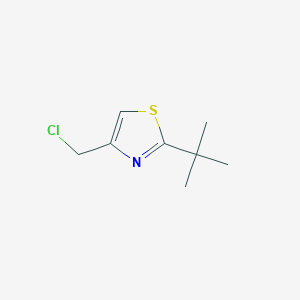
![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)

![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2403724.png)
